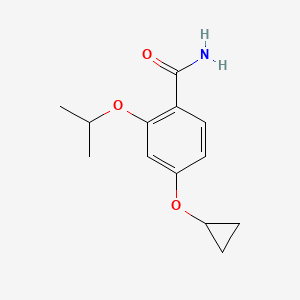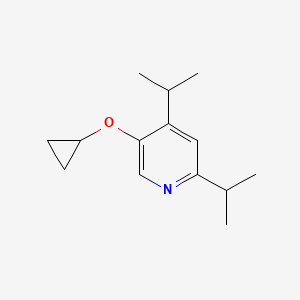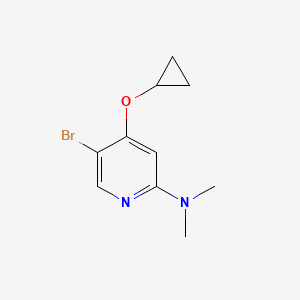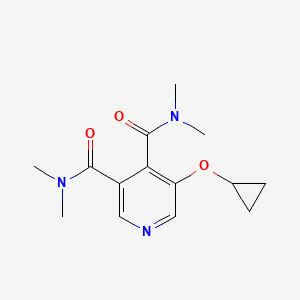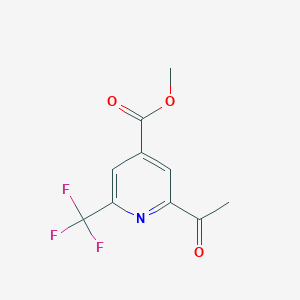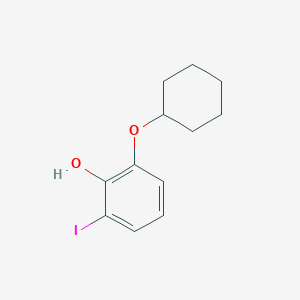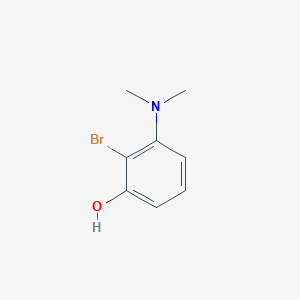
2-Bromo-3-(dimethylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(dimethylamino)phenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of a bromine atom at the second position and a dimethylamino group at the third position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 3-(dimethylamino)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions: 2-Bromo-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or amino groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenols, while oxidation reactions can produce quinones.
科学的研究の応用
2-Bromo-3-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-3-(dimethylamino)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the bromine atom can influence its reactivity and stability.
類似化合物との比較
3-(Dimethylamino)phenol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-(dimethylamino)phenol: Similar structure but with the dimethylamino group at a different position, leading to variations in chemical behavior.
2-Bromo-3-(methylamino)phenol: Contains a methylamino group instead of a dimethylamino group, affecting its properties and uses.
Uniqueness: 2-Bromo-3-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
2-bromo-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3 |
InChIキー |
FUPLBJSLXPLELN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


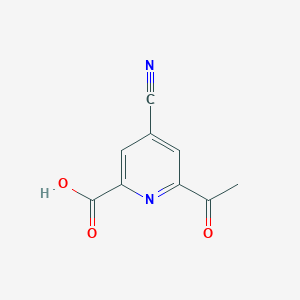
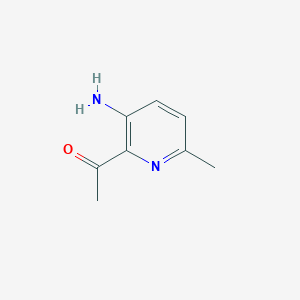

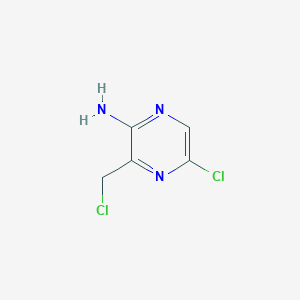
![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)

